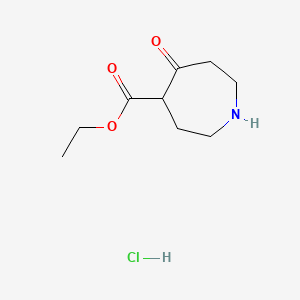

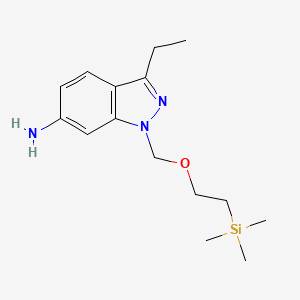

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine” is a complex organic compound. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This compound also features an ethyl group, an amine group, and a trimethylsilyl ether group .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions at the aromatic ring . The trimethylsilyl ether group could potentially be deprotected under acidic or basic conditions to yield a hydroxyl group.

科学的研究の応用

Synthesis and Derivatization of Indazoles

Research demonstrates the utility of the trimethylsilyl group in the synthesis and functionalization of indazole derivatives. The trimethylsilyl group, as used in indazoles, facilitates regioselective protection and derivatization, enabling the synthesis of novel indazole compounds. For instance, indazoles have been regioselectively protected at N-2 by a 2-(trimethylsilyl)ethoxymethyl (SEM) group under novel conditions, which efficiently directs regioselective C-3 lithiation. This strategy allows for subsequent reactions with a range of electrophiles to generate new indazole derivatives, indicating potential for diverse chemical synthesis and applications in drug discovery and material science (Guanglin Luo, Ling Chen, G. Dubowchik, 2006).

Functionalization of Heterocycles

The compound's structural features suggest its relevance in the functionalization of heterocycles, a key area in medicinal chemistry. The trimethylsilyl ethoxy methyl group is known for its role as a protective group in lithiation reactions, offering a pathway for the functionalization of various heterocyclic compounds, including pyrazoles and 1,2,4-triazoles. This functionality can be exploited in the synthesis of 5-substituted derivatives, which are of interest for developing pharmaceuticals and agrochemicals (N. Fugina, W. Holzer, M. Wasicky, 1992).

Application in Polymer Science

The presence of trimethylsilyl and amino groups in the compound's structure suggests potential applications in polymer science, especially in the synthesis of functional polymers. Aminofunctional linear low-density polyethylene, for instance, has been synthesized via metallocene-catalyzed copolymerization, indicating the utility of amino and silyl functional groups in introducing functionality into polymers. Such modifications can impart novel properties to polymers, including reactivity, adhesion, and solubility, broadening their applications in materials science (Martine Schneider, Rüdiger Schäfer, R. Mülhaupt, 1997).

将来の方向性

特性

IUPAC Name |

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACFIDYJWQXEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731425 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine | |

CAS RN |

1214900-20-5 |

Source

|

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)

![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)